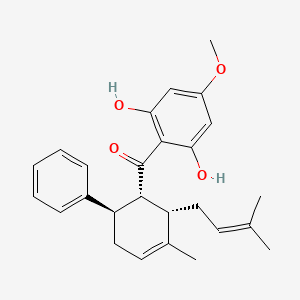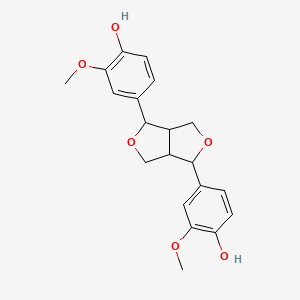
匹里霉素
描述
吡利霉素盐酸盐是一种属于林可霉素类的抗生素。 它通常以商品名 Pirsue 出售,主要用于兽药,治疗牛的乳腺炎 。 吡利霉素对革兰氏阳性菌有效,特别是金黄色葡萄球菌和凝固酶阴性葡萄球菌和链球菌属 .
科学研究应用
吡利霉素具有多种科学研究应用,包括:
作用机制
吡利霉素通过抑制细菌蛋白质合成发挥作用。 它与细菌核糖体的 50S 亚基结合,阻止肽键的形成,从而抑制蛋白质合成 。这种抑菌作用有效地阻止了敏感细菌的生长。
生化分析
Biochemical Properties
Pirlimycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby inhibiting peptidyl transferase and preventing the elongation of the peptide chain during translation . This interaction disrupts the synthesis of essential proteins in susceptible bacteria, leading to their growth inhibition. Pirlimycin interacts with enzymes and proteins involved in bacterial protein synthesis, such as ribosomal RNA and ribosomal proteins .
Cellular Effects
Pirlimycin affects various types of cells, particularly bacterial cells. It inhibits bacterial growth by disrupting protein synthesis, which is vital for cell function and survival . In bacterial cells, pirlimycin interferes with cell signaling pathways and gene expression related to protein synthesis. This disruption leads to a decrease in cellular metabolism and ultimately results in bacterial cell death .
Molecular Mechanism
The molecular mechanism of pirlimycin involves its binding to the 50S ribosomal subunit of bacteria . This binding inhibits the peptidyl transferase activity, which is essential for the formation of peptide bonds during protein synthesis. By blocking this activity, pirlimycin prevents the elongation of the peptide chain, leading to the inhibition of protein synthesis . This bacteriostatic action effectively halts bacterial growth and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pirlimycin can change over time. Studies have shown that pirlimycin is stable under various conditions, but its efficacy may decrease with prolonged exposure . Over time, bacterial resistance to pirlimycin can develop, reducing its effectiveness. Additionally, long-term exposure to pirlimycin may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of pirlimycin vary with different dosages in animal models. At therapeutic doses, pirlimycin effectively treats bacterial infections without causing significant adverse effects . At higher doses, pirlimycin can cause toxic effects, including gastrointestinal disturbances and potential neurotoxicity . It is essential to determine the appropriate dosage to balance efficacy and safety in animal models.
Metabolic Pathways
Pirlimycin is metabolized in the liver, where it undergoes biotransformation to form metabolites such as pirlimycin sulfoxide . The metabolic pathways involve enzymes such as cytochrome P450, which facilitate the oxidation and reduction reactions. These metabolic processes affect the pharmacokinetics and bioavailability of pirlimycin, influencing its therapeutic efficacy and potential side effects .
Transport and Distribution
Pirlimycin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which affects its distribution and bioavailability. Pirlimycin accumulates in tissues such as the liver, kidneys, and mammary glands, where it exerts its antibacterial effects . The distribution of pirlimycin is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
Pirlimycin localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of pirlimycin is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects. Post-translational modifications and targeting signals may influence the localization and activity of pirlimycin within bacterial cells .
准备方法
吡利霉素可以通过多种方法合成。 一种方法包括在碱存在下,(2S)-4-乙基-哌啶羧酸与三苯基膦溴化乙酯反应,然后在催化剂存在下进行氢化 。 另一种方法涉及中间体的催化氢化,以生产高纯度吡利霉素 。工业生产方法通常涉及类似的合成路线,但规模更大,以满足商业需求。
化学反应分析
吡利霉素经历了几种类型的化学反应,包括:
氧化: 吡利霉素可以在特定条件下氧化形成各种氧化产物。
取代: 吡利霉素可以发生取代反应,特别是涉及其官能团。
这些反应中常用的试剂包括用于氢化的氢气、用于促进反应的碱和各种用于提高反应速率的催化剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
吡利霉素与其他林可霉素类抗生素相似,如克林霉素和林可霉素。它具有独特的性质,使其对某些革兰氏阳性菌特别有效。 与用于人类药物的克林霉素不同,吡利霉素主要用于兽医应用 。其他类似化合物包括:
克林霉素: 用于人类药物,用于治疗各种细菌感染。
林可霉素: 另一种具有类似抗菌特性的林可霉素类抗生素.
吡利霉素对兽医使用的特异性和对乳腺炎病原体的有效性使其成为动物健康管理中的一种有价值的工具。
属性
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
| Record name | Pirlimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















